molecular formula C14H16N2S B8688550 4-(2-Phenyl-1,3-thiazol-4-yl)piperidine

4-(2-Phenyl-1,3-thiazol-4-yl)piperidine

Cat. No.: B8688550
M. Wt: 244.36 g/mol
InChI Key: LTZMSPRGVPOERT-UHFFFAOYSA-N
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Description

4-(2-Phenyl-1,3-thiazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused to a 2-phenyl-substituted 1,3-thiazole moiety. This structure combines the conformational flexibility of piperidine with the aromatic and electronic properties of the thiazole ring, making it a scaffold of interest in medicinal chemistry. The compound has been explored in the context of kinase inhibition and antiproliferative agents, though specific biological targets require further elucidation .

Properties

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

2-phenyl-4-piperidin-4-yl-1,3-thiazole

InChI

InChI=1S/C14H16N2S/c1-2-4-12(5-3-1)14-16-13(10-17-14)11-6-8-15-9-7-11/h1-5,10-11,15H,6-9H2

InChI Key

LTZMSPRGVPOERT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of 4-(2-Phenyl-1,3-thiazol-4-yl)piperidine and Analogues

Compound Name Core Structure Substituents/Modifications Key Structural Differences
This compound Piperidine + thiazole Phenyl at C2 of thiazole; no linker Direct attachment of thiazole to piperidine
MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine] Piperidine + thiazole Methyl at C2 of thiazole; ethynyl linker Ethynyl spacer enhances rigidity
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b) Thiazole + phenol Amino at C2; methoxy-phenol substituent Phenolic hydroxyl group introduces polarity
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Thiazole + acetamide Hydroxy-methoxyphenyl at C4; acetamide at C2 Acetamide enhances hydrogen bonding

Key Observations :

  • Substituent Effects : The phenyl group at C2 of the thiazole in the target compound enhances lipophilicity compared to MTEP’s methyl group, which may influence blood-brain barrier penetration in CNS-targeted applications .
  • Functional Groups : Compounds like 6a and 6b () introduce polar groups (e.g., hydroxyl, acetamide) that improve water solubility but may reduce membrane permeability .

Physicochemical Properties

  • Metabolic Stability : Piperidine rings are prone to CYP450-mediated oxidation, whereas MTEP’s ethynyl linker may reduce metabolic degradation .

Q & A

Q. How to address batch-to-batch variability in biological activity data?

  • Methodology : Standardize purification (e.g., recrystallization from ethanol/water) and validate via DSC for polymorph consistency. Use statistical tools (e.g., ANOVA) to correlate impurity profiles (HPLC) with bioactivity .

Notes

  • Advanced methodologies emphasize interdisciplinary integration (e.g., computation, kinetics, crystallography).
  • For unresolved issues, consult CRDC subclasses RDF2050108 (process control) and RDF2050112 (reactor design) .

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